molecular formula C7H15ClN2O2 B13706971 (S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride

(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride

Cat. No.: B13706971
M. Wt: 194.66 g/mol
InChI Key: IOSJWFFRAQMFJP-UHFFFAOYSA-N
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Description

(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride typically involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions. This photoinduced organocatalyzed three-component cyclization is carried out in a microchannel reactor, which allows for a green and efficient reaction route . The overall process can be conducted under mild conditions without the use of metals, making it an environmentally friendly method.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the scalability of the microfluidic synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a key component in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Pyrrolidinemethanamine Dihydrochloride
  • (S)-Pyrrolidin-2-ylmethanamine Hydrochloride
  • (S)-2-(Aminomethyl)pyrrolidine Hydrochloride

Uniqueness

(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride is unique due to its specific chiral structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various synthetic and biological applications.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

3-(2-amino-3-hydroxypropyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-6(4-10)3-5-1-2-9-7(5)11;/h5-6,10H,1-4,8H2,(H,9,11);1H

InChI Key

IOSJWFFRAQMFJP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC(CO)N.Cl

Origin of Product

United States

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